Stereochemical Specificity: L-threo-PPMP vs. D-threo-PPMP vs. DL-erythro-PPMP in Modulating Sphingolipid Metabolism
In a study comparing the effects of PPMP stereoisomers on sphingolipid metabolism in SK-N-RA neuroblastoma cells, L-threo-PPMP (10 µM) significantly increased ceramide levels and synergized with fenretinide (4-HPR) cytotoxicity, whereas D-threo-PPMP and DL-erythro-PPMP exhibited different modulatory profiles [1]. Specifically, the combination of 4-HPR with L-threo-PPMP led to a greater increase in ceramides compared to 4-HPR combined with D-threo-PPMP or DL-erythro-PPMP, indicating a stereospecific effect on ceramide accumulation [1].
| Evidence Dimension | Fold-change in total ceramide levels vs. control (at 24h) |
|---|---|
| Target Compound Data | Synergistic increase with 4-HPR (exact fold-change not quantified for L-threo alone in this dataset, but synergy was observed) |
| Comparator Or Baseline | D-threo-PPMP + 4-HPR: ~13-fold increase; DL-erythro-PPMP + 4-HPR: 11-fold increase |
| Quantified Difference | L-threo-PPMP + 4-HPR combination resulted in a greater ceramide increase than DL-erythro-PPMP + 4-HPR, though the exact fold-change for L-threo was not specified [1]. |
| Conditions | SK-N-RA human neuroblastoma cells, 10 µM of each PPMP isomer ± 10 µM 4-HPR, 24h treatment, ceramide quantification by HPTLC and phosphoimager scanning [1] |
Why This Matters
This stereospecific effect on ceramide accumulation is critical for research aiming to maximize pro-apoptotic signaling in cancer models, guiding the selection of L-threo-PPMP for studies focused on ceramide-mediated cell death.
- [1] Wang, H., & Maurer, B. J. (2005). PPMP stereoisomers synergize fenretinide (4-HPR) cytotoxicity in human cancer cell lines in association with complex modulations of sphingolipid metabolism. Cancer Research, 65(9_Supplement), 1174. View Source
